molecular formula C26H30N4O3 B2572774 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1116045-20-5

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2572774
CAS No.: 1116045-20-5
M. Wt: 446.551
InChI Key: GYKYJOYBKRZVFO-UHFFFAOYSA-N
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Description

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and phenoxy and methoxy substituents

Scientific Research Applications

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-3-19-7-9-22(10-8-19)33-25-16-24(28-18-29-25)30-13-11-21(12-14-30)26(31)27-17-20-5-4-6-23(15-20)32-2/h4-10,15-16,18,21H,3,11-14,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYJOYBKRZVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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